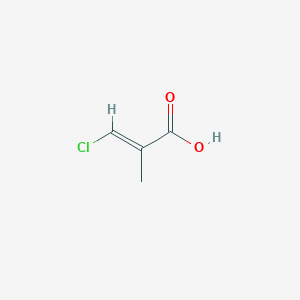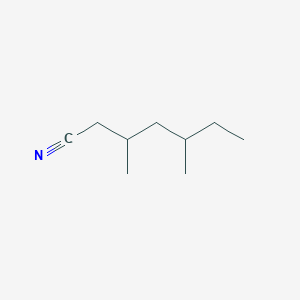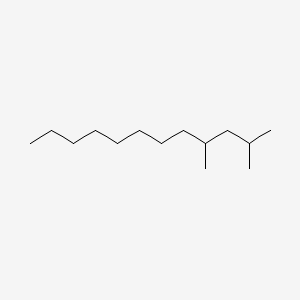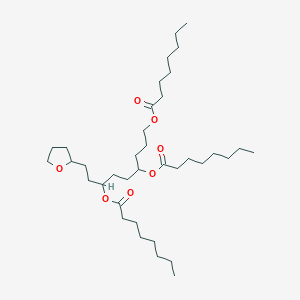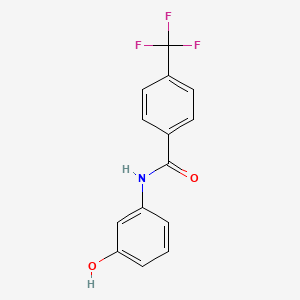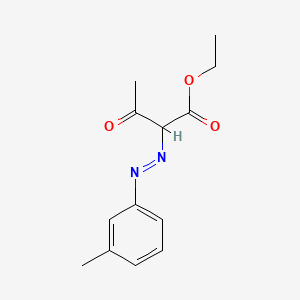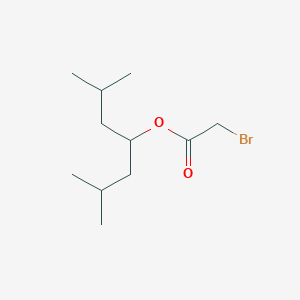
2,6-Dimethylheptan-4-yl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylheptan-4-yl bromoacetate is an organic compound with the molecular formula C₁₁H₂₁BrO₂ It is a bromoacetate ester derived from 2,6-dimethylheptanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dimethylheptan-4-yl bromoacetate can be synthesized through the esterification of 2,6-dimethylheptanol with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylheptan-4-yl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylheptanol and bromoacetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Hydrolysis: The major products are 2,6-dimethylheptanol and bromoacetic acid.
Reduction: The primary product is 2,6-dimethylheptanol.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylheptan-4-yl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of enzyme mechanisms and protein functions.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-dimethylheptan-4-yl bromoacetate involves its reactivity towards nucleophiles. The bromine atom in the bromoacetate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify various substrates, including biomolecules and synthetic intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylheptan-4-yl acetate: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2,6-Dimethylheptan-4-yl chloroacetate: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of nucleophiles it can react with.
2,6-Dimethylheptan-4-yl iodide: Contains an iodine atom, making it more reactive than the bromoacetate due to the better leaving group ability of iodine.
Uniqueness
2,6-Dimethylheptan-4-yl bromoacetate is unique due to its balanced reactivity. The bromine atom provides a good leaving group, making it suitable for a wide range of nucleophilic substitution reactions, while still being stable enough for practical handling and storage.
Eigenschaften
CAS-Nummer |
6282-13-9 |
|---|---|
Molekularformel |
C11H21BrO2 |
Molekulargewicht |
265.19 g/mol |
IUPAC-Name |
2,6-dimethylheptan-4-yl 2-bromoacetate |
InChI |
InChI=1S/C11H21BrO2/c1-8(2)5-10(6-9(3)4)14-11(13)7-12/h8-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
ZGTHVYKDMSKODS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(C)C)OC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


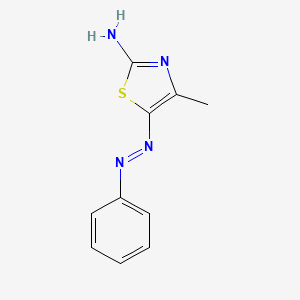
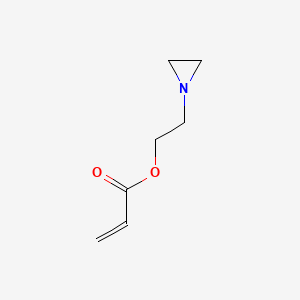
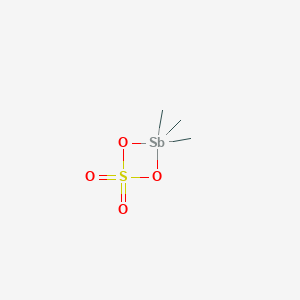


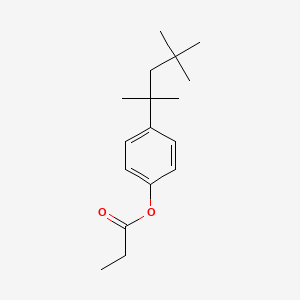
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

